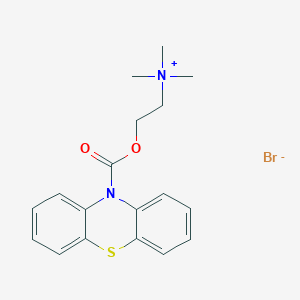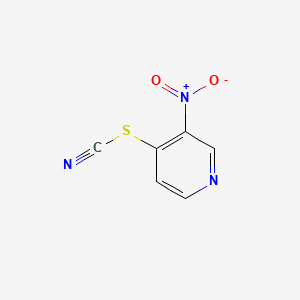
Thiocyanic acid, 3-nitro-4-pyridinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 3-nitro-4-pyridinyl ester is a chemical compound with the molecular formula C6H3N3O3S It is an ester of thiocyanic acid and is characterized by the presence of a nitro group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 3-nitro-4-pyridinyl ester typically involves the reaction of thiocyanic acid with 3-nitro-4-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 3-nitro-4-pyridinyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-amino-4-pyridinyl thiocyanate.
Substitution: Formation of substituted thiocyanates depending on the nucleophile used.
Scientific Research Applications
Thiocyanic acid, 3-nitro-4-pyridinyl ester has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of thiocyanic acid, 3-nitro-4-pyridinyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile or electrophile in various chemical reactions. The compound’s effects are mediated through pathways involving electron transfer and nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, 2,4-dinitrophenyl ester: Similar in structure but with two nitro groups on the phenyl ring.
Thiocyanic acid, ethyl ester: Contains an ethyl group instead of a pyridinyl group.
Thiocyanic acid, octyl ester: Contains an octyl group instead of a pyridinyl group.
Uniqueness
Thiocyanic acid, 3-nitro-4-pyridinyl ester is unique due to the presence of both a nitro group and a pyridinyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
98130-83-7 |
|---|---|
Molecular Formula |
C6H3N3O2S |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
(3-nitropyridin-4-yl) thiocyanate |
InChI |
InChI=1S/C6H3N3O2S/c7-4-12-6-1-2-8-3-5(6)9(10)11/h1-3H |
InChI Key |
CEJLFJXHCYGBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1SC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


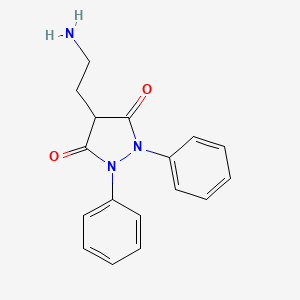
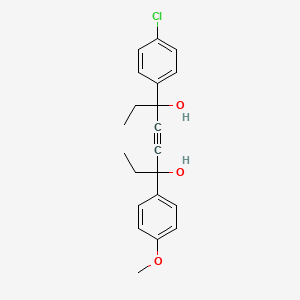
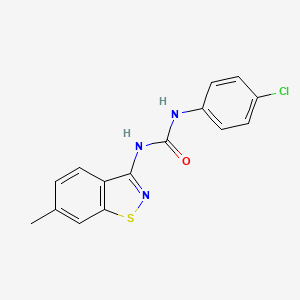
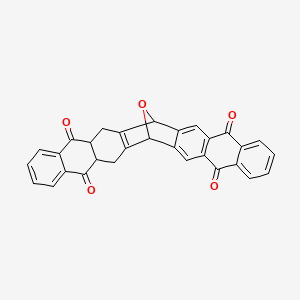
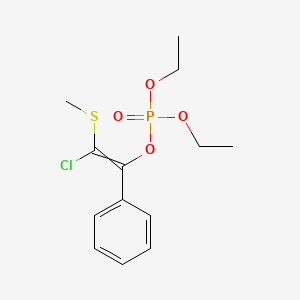
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
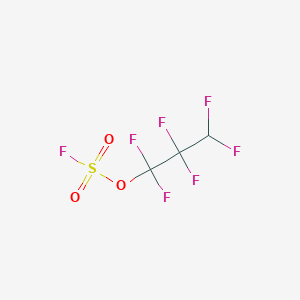
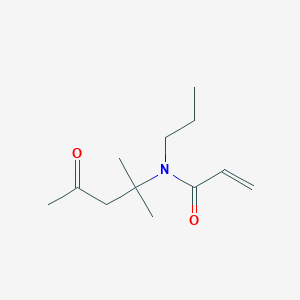

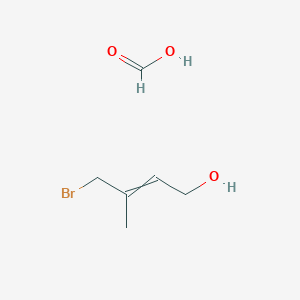
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
